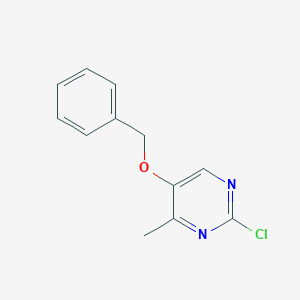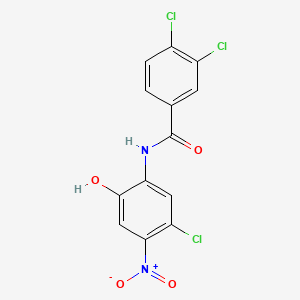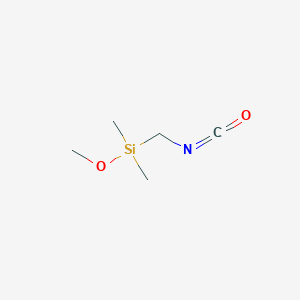![molecular formula C11H20O4 B8717506 [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[33]heptan-6-yl]methanol is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its spirocyclic structure imparts unique physical and chemical properties that can be exploited in the design of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Oxaspiro[3.3]heptane-6,6-diyl)dimethanol: This compound shares a similar spirocyclic core but differs in the presence of an oxygen atom in the ring.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound has a similar spirocyclic structure but with different substituents and ring sizes.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: This compound features a spirocyclic core with carboxylic acid functional groups.
Uniqueness
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol is unique due to its specific functional groups and structural features. The presence of methoxy groups and the spirocyclic core provide distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
[6-(hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol |
InChI |
InChI=1S/C11H20O4/c1-14-11(15-2)5-9(6-11)3-10(4-9,7-12)8-13/h12-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
GOMZUHAOXWWAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC2(C1)CC(C2)(CO)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)




![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)


